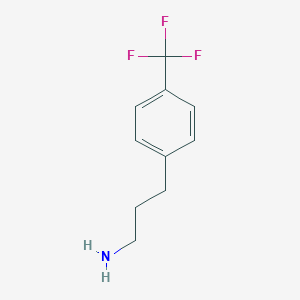

3-(4-(Trifluoromethyl)phenyl)propan-1-amine

Description

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6H,1-2,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYSYTVKICEPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563865 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101488-60-2 | |

| Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenyl)propan-1-amine

CAS Number: 101488-60-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine, a fluorinated building block with potential applications in medicinal chemistry and drug discovery. Due to its structural similarity to known psychoactive compounds, this molecule is of significant interest for the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a research chemical belonging to the class of fluorinated building blocks.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 101488-60-2 | [1] |

| Molecular Formula | C10H12F3N | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis and Manufacturing

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible synthetic route can be inferred from established methods for analogous compounds, such as the precursors to fluoxetine.[2] A likely approach involves the reduction of a corresponding nitrile or oxime, or the reductive amination of a suitable ketone or aldehyde.

A potential synthetic pathway is outlined below:

Caption: A plausible synthetic workflow for this compound.

Hypothetical Experimental Protocol:

The following is a generalized, hypothetical protocol based on common organic synthesis techniques for similar molecules:

-

Reduction of 4-(Trifluoromethyl)cinnamonitrile: 4-(Trifluoromethyl)cinnamonitrile is dissolved in an appropriate solvent, such as diethyl ether or tetrahydrofuran (THF). A reducing agent, for instance, lithium aluminum hydride (LiAlH4), is then added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched with water and a sodium hydroxide solution. The resulting mixture is filtered, and the organic layer is separated.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure.

-

Final Purification: The crude product is then purified using a suitable technique, such as column chromatography or distillation, to yield pure this compound.

Biological Activity and Potential Applications

Fluoxetine and norfluoxetine are selective serotonin reuptake inhibitors (SSRIs).[3][4] They function by blocking the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of the neurotransmitter serotonin. This modulation of serotonergic neurotransmission is the basis for their therapeutic effects in treating depression and other mood disorders. Given this, it is hypothesized that this compound could also act as a ligand for the serotonin transporter.

Further research is required to elucidate the specific biological targets, potency, and efficacy of this compound. Potential areas of investigation include its use as a scaffold for the development of novel antidepressants, anxiolytics, or other central nervous system (CNS) active agents.

Caption: Hypothetical mechanism of action via SERT inhibition.

Experimental Data

Currently, there is a lack of publicly available quantitative experimental data, such as IC50 or Ki values, for this compound. Researchers interested in this compound would need to perform their own in vitro and in vivo studies to determine its pharmacological profile.

Conclusion

This compound is a chemical building block with significant potential for the development of novel therapeutics, particularly for CNS disorders. Its structural similarity to established SSRIs suggests that it may act on the serotonin transporter, although this requires experimental verification. This guide provides a foundational understanding of this compound based on available information and plausible scientific inference. Further research, including detailed synthesis optimization, in vitro and in vivo pharmacological profiling, and toxicological assessment, is necessary to fully characterize its properties and potential for drug development.

References

3-(4-(Trifluoromethyl)phenyl)propan-1-amine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the chemical properties of 3-(4-(trifluoromethyl)phenyl)propan-1-amine. It includes key molecular data and a proposed synthetic route based on established chemical principles. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound. Due to a lack of available public information, this guide does not contain data on the specific biological activity or associated signaling pathways of this molecule.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 203.20 g/mol |

| Molecular Formula | C₁₀H₁₂F₃N |

| IUPAC Name | 3-[4-(Trifluoromethyl)phenyl]propan-1-amine |

| CAS Number | 101488-60-2 |

Proposed Synthesis

Proposed Experimental Protocol: Reductive Amination

This protocol is a general procedure that can be adapted for the synthesis of this compound, starting from 3-(4-(trifluoromethyl)phenyl)propanal.

Materials:

-

3-(4-(trifluoromethyl)phenyl)propanal

-

Ammonia (or an ammonia source, e.g., ammonium acetate)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous methanol or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: Dissolve 3-(4-(trifluoromethyl)phenyl)propanal (1.0 equivalent) in anhydrous methanol or DCM in a round-bottom flask. Add a solution of ammonia in methanol (3-10 equivalents) to the flask at 0°C. Stir the reaction mixture at this temperature for 15-30 minutes to facilitate the formation of the corresponding imine.

-

Reduction: To the solution containing the imine, add sodium triacetoxyborohydride (2.0 equivalents) portion-wise at 0°C. Allow the reaction mixture to warm to room temperature and stir for an additional 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.

Proposed Synthesis Workflow

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. It is plausible that this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules or as a research chemical whose biological properties have not yet been extensively investigated or publicly disclosed.

It is important to note that structurally related compounds containing the trifluoromethylphenyl moiety are known to exhibit a wide range of biological activities. However, direct extrapolation of these activities to the target molecule would be speculative without experimental validation.

Conclusion

This technical guide has summarized the core molecular data for this compound and proposed a viable synthetic pathway. The lack of available data on its biological function underscores a potential area for future research. The information provided herein is intended to support researchers in their synthetic efforts and to encourage further investigation into the properties and potential applications of this compound.

An In-depth Technical Guide to the Physical Properties of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the research chemical, 3-(4-(Trifluoromethyl)phenyl)propan-1-amine. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug development, and materials science by consolidating available data on its physical characteristics and outlining relevant experimental methodologies.

Core Physical and Chemical Properties

This compound, with the molecular formula C10H12F3N and a molecular weight of 203.20 g/mol , is a primary amine derivative of interest in various chemical synthesis and research applications.[1] While experimentally determined physical properties are not extensively documented in publicly available literature, a combination of data from structurally similar compounds and predictive models allows for a reliable estimation of its characteristics.

| Property | Value (with source) |

| Molecular Formula | C10H12F3N |

| Molecular Weight | 203.20 g/mol [1] |

| Predicted Boiling Point | 222.2 ± 40.0 °C[2] (for the 3-trifluoromethyl isomer) |

| Predicted pKa | 9.13 ± 0.29[3][4] (for a structurally similar N-substituted derivative) |

| Predicted Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly).[3][4] Based on general amine properties, it is expected to be soluble in organic solvents like diethyl ether and dichloromethane.[5] |

| Predicted LogP | Not explicitly found, but the presence of a trifluoromethyl group and a phenyl ring suggests a moderate to high lipophilicity. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature, based on observations of similar compounds. |

Experimental Protocols

The determination of the physical properties of this compound would follow standard laboratory procedures for characterizing liquid and solid organic compounds.

Determination of Boiling Point

A standard method for determining the boiling point of a liquid is distillation. A small sample of the amine would be heated in a distillation apparatus, and the temperature at which the vapor and liquid phases are in equilibrium at a given pressure would be recorded as the boiling point. For small sample sizes, a micro-boiling point apparatus could be utilized.

Determination of pKa

The pKa of the amine can be determined by potentiometric titration. A solution of the amine in a suitable solvent (e.g., water or a water/alcohol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the amine has been protonated.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium solubility method. An excess amount of the amine is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved amine in the supernatant is then determined by a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow

The synthesis of this compound can be achieved through the reductive amination of the corresponding aldehyde, 3-[4-(trifluoromethyl)phenyl]propanal. This common and efficient method for amine synthesis involves two main steps which can often be performed in a "one-pot" procedure.

Caption: A logical workflow for the synthesis of this compound.

This generalized workflow illustrates the key stages in the synthesis of the target compound. The process begins with the reaction of the starting aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ by a reducing agent to yield the final primary amine. Subsequent work-up and purification steps are necessary to isolate the pure product.

References

chemical properties of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine

An In-depth Technical Guide on 3-(4-(Trifluoromethyl)phenyl)propan-1-amine

Introduction

This compound is a fluorinated organic compound classified as a primary amine. Its structure, featuring a trifluoromethyl group on a phenyl ring attached to a propyl amine chain, makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl (CF3) group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, biological relevance, and safety protocols, tailored for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While specific experimental data for properties like boiling point and pKa are not widely published, its characteristics can be inferred from its structure and data on analogous compounds.

| Property | Value | Reference |

| CAS Number | 101488-60-2 | [1] |

| Molecular Formula | C10H12F3N | [1] |

| Molecular Weight | 203.20 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | Not specified (likely a colorless oil or low-melting solid) | |

| Storage | Store in a cool, dark, and well-ventilated place. Keep container tightly closed. |

Synthesis and Characterization

Synthetic Protocols

Method: Reduction of 3-(4-(trifluoromethyl)phenyl)propanenitrile

-

Nitrile Synthesis: The precursor, 3-(4-(trifluoromethyl)phenyl)propanenitrile, can be synthesized via nucleophilic substitution of a suitable benzyl halide with a cyanide salt.

-

Reduction: The nitrile is dissolved in a suitable solvent, such as diethyl ether or tetrahydrofuran (THF).

-

Reducing Agent: A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH4) or Borane (BH3), is added slowly to the solution under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: The reaction is stirred at room temperature for several hours. Progress is monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution) to decompose the excess reducing agent and aluminum salts.

-

Extraction and Purification: The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude amine is purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure this compound.

References

Spectroscopic Profile of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-(4-(trifluoromethyl)phenyl)propan-1-amine, a key building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain spectral data for this specific compound, this guide presents a predicted spectroscopic profile based on the analysis of structurally related molecules and established principles of NMR, IR, and mass spectrometry. This information is intended to serve as a valuable reference for the characterization and quality control of this compound.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.55 | d | 2H | Ar-H (ortho to CF₃) |

| ~7.30 | d | 2H | Ar-H (meta to CF₃) |

| ~2.80 | t | 2H | -CH₂-NH₂ |

| ~2.70 | t | 2H | Ar-CH₂- |

| ~1.85 | p | 2H | -CH₂-CH₂-CH₂- |

| ~1.5 (broad s) | 2H | -NH₂ |

Predicted solvent: CDCl₃. The chemical shift of the -NH₂ protons is highly dependent on concentration and solvent and may vary significantly.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~146 | Ar-C (ipso to propyl chain) |

| ~129 (q) | Ar-C (ipso to CF₃) |

| ~129 | Ar-CH (meta to CF₃) |

| ~125 (q) | Ar-CH (ortho to CF₃) |

| ~124 (q) | -CF₃ |

| ~42 | -CH₂-NH₂ |

| ~34 | -CH₂-CH₂-CH₂- |

| ~32 | Ar-CH₂- |

Predicted solvent: CDCl₃. 'q' denotes a quartet due to coupling with fluorine atoms.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3250 (two bands) | N-H stretch (primary amine) |

| 3000-2850 | C-H stretch (aliphatic) |

| ~1620 | N-H bend (scissoring) |

| 1615, 1450 | C=C stretch (aromatic) |

| ~1325 | C-F stretch |

| 1250-1020 | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 203 | [M]⁺ (Molecular Ion) |

| 186 | [M-NH₃]⁺ |

| 174 | [M-C₂H₅]⁺ |

| 115 | [C₉H₇]⁺ |

| 30 | [CH₄N]⁺ (base peak) |

The presence of an odd molecular weight is consistent with the nitrogen rule.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

-

Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

-

Sample Introduction: Inject a dilute solution of the compound into the GC, where it is vaporized and separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, most commonly by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

-

Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Trifluoromethyl Group in Phenylpropanamine Compounds: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical, Pharmacokinetic, and Pharmacodynamic Roles of Trifluoromethylation.

Introduction

The phenylpropanamine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of neurologically active compounds. Strategic modification of this core structure is a key tactic in drug design to fine-tune pharmacological activity and optimize drug-like properties. Among the most powerful and widely used modifications is the introduction of a trifluoromethyl (CF₃) group. This guide provides a detailed examination of the multifaceted role this uniquely potent functional group plays in modulating the characteristics of phenylpropanamine compounds.

The CF₃ group is far more than a simple sterically-demanding substituent; its strong electron-withdrawing nature and the exceptional stability of the carbon-fluorine bond impart profound changes to a molecule's lipophilicity, metabolic fate, and interaction with biological targets. By analyzing the well-documented phenylpropanamine fenfluramine and its active metabolite norfenfluramine (3-trifluoromethylamphetamine), alongside its non-fluorinated parent compound amphetamine, we can dissect the specific contributions of the CF₃ group to pharmacokinetics and pharmacodynamics.

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of a trifluoromethyl group is a primary strategy for enhancing a drug candidate's pharmacokinetic profile. Its effects are rooted in fundamental physicochemical alterations.

Key Physicochemical Effects of the CF₃ Group:

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, a property that can significantly enhance a molecule's ability to cross biological membranes, including the blood-brain barrier. This is critical for centrally acting agents.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[2] Replacing a metabolically vulnerable C-H bond on an aromatic ring with a C-CF₃ bond can effectively block oxidative metabolism by cytochrome P450 (CYP) enzymes. This leads to increased metabolic stability, a longer plasma half-life, and a more predictable pharmacokinetic profile.

-

Modulation of Basicity: As a powerful electron-withdrawing group, the CF₃ group lowers the pKa of the amine side chain in phenylpropanamines. This reduction in basicity can influence the compound's ionization state at physiological pH, affecting receptor interactions, solubility, and cell permeability.

The following tables summarize pharmacokinetic parameters for amphetamine (the non-CF₃ parent structure) and norfenfluramine (the CF₃-containing metabolite of fenfluramine).

Note on Data Comparison: The following data is compiled from separate studies. Direct comparison of absolute values should be made with caution, as experimental conditions (e.g., species, dose, analytical methods) may vary. The tables are intended to illustrate the general pharmacokinetic profile of each compound.

Table 1: Selected Pharmacokinetic Parameters of Amphetamine (Non-CF₃ Analog)

| Parameter | Species | Value | Reference(s) |

|---|---|---|---|

| Plasma Half-life (t½) | Human (Adult) | ~10 - 12 hours | [2] |

| Time to Max. Conc. (Tmax) | Human | 2 - 3 hours (Immediate Release) | [2] |

| Volume of Distribution (Vd) | Human | ~4 L/kg | [3] |

| Plasma Protein Binding | Human | < 20% |[3] |

Table 2: Selected Pharmacokinetic Parameters of Norfenfluramine (CF₃ Analog)

| Parameter | Species | Value | Reference(s) |

|---|---|---|---|

| Plasma Half-life (t½) | Rat | 6.1 hours (l-norfenfluramine) | [4] |

| Brain-to-Plasma Ratio | Rat | 27.6 (d-norfenfluramine) | [4] |

| Metabolism | Human | Major active metabolite of fenfluramine |[5] |

The high brain-to-plasma ratio observed for norfenfluramine highlights the significant central nervous system penetration, a feature enhanced by the lipophilicity conferred by the CF₃ group.[4]

References

- 1. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Norfenfluramine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Storage of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the recommended storage conditions for 3-(4-(Trifluoromethyl)phenyl)propan-1-amine, a crucial compound in various research and development applications. Proper storage is paramount to maintain the compound's integrity, ensuring the reliability and reproducibility of experimental results. This document synthesizes safety and handling information from available data on structurally related compounds to establish best practices.

Recommended Storage Conditions

Based on safety data sheets (SDS) for analogous chemical structures, the following conditions are recommended for the storage of this compound. Adherence to these guidelines will help minimize degradation and maintain the purity of the compound.

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | Cool; some sources for similar compounds suggest 2-8°C.[1][2] | Lower temperatures slow down potential degradation reactions. Refrigeration is a common precaution for complex organic molecules to ensure long-term stability. |

| Light | Store in a dark place.[1][3] | Exposure to light, particularly UV light, can provide the energy to initiate photochemical degradation pathways. Opaque or amber containers are recommended. |

| Atmosphere | Store under an inert atmosphere.[1] Keep container tightly closed in a dry and well-ventilated area.[1][3][4][5][6][7][8] | An inert atmosphere (e.g., argon or nitrogen) prevents oxidation. A tightly sealed container is crucial to protect from moisture and atmospheric contaminants. Good ventilation is a standard safety measure for handling chemicals. |

| Moisture | Store in a dry place. Protect from moisture.[5][9] | The amine functional group can be hygroscopic. Absorption of water can lead to degradation or changes in physical properties. |

| Incompatible Materials | Store away from oxidizing agents and acids.[3][4] | Amines are basic and can react exothermically with acids. They are also susceptible to oxidation. |

Experimental Protocols: A Note on Available Data

As of this writing, specific experimental protocols detailing the stability testing of this compound are not publicly available. The recommendations provided in this guide are extrapolated from safety data sheets of structurally similar compounds. For critical applications, it is strongly advised that researchers perform their own stability studies under their specific laboratory conditions.

A general approach to such a stability study would involve:

-

Initial Analysis: Characterize the initial purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Stress Conditions: Aliquot the compound into several containers and expose them to a range of conditions (e.g., elevated temperatures, high humidity, UV light exposure).

-

Time-Point Analysis: At regular intervals, analyze the purity of the samples under each condition to determine the rate of degradation.

-

Data Evaluation: Plot the purity versus time for each condition to establish a degradation profile and determine the optimal long-term storage conditions.

Logical Workflow for Determining Storage Conditions

The following diagram illustrates a logical workflow for establishing the appropriate storage conditions for a research chemical like this compound.

Safety and Handling

When handling this compound, it is essential to follow standard laboratory safety procedures. Based on information for similar compounds, this substance may cause skin and serious eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[3][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[3][4][6][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3][6]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.[3]

By adhering to these storage and handling guidelines, researchers can ensure the quality and stability of this compound, contributing to the success and integrity of their scientific endeavors.

References

- 1. file.bldpharm.com [file.bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. echemi.com [echemi.com]

- 9. lobachemie.com [lobachemie.com]

An In-depth Technical Guide on the Material Safety of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical Identification and Physical Properties

This section outlines the basic chemical identity and known physical characteristics of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 101488-60-2[1] |

| Molecular Formula | C10H12F3N[1] |

| Molecular Weight | 203.20 g/mol [1] |

| Purity | Typically ≥95%[1] |

Section 2: Hazard Identification and Toxicological Profile

Due to the absence of specific toxicological studies for this compound, this section infers potential hazards based on analogous compounds and provides an overview of the standardized experimental protocols used to determine such data.

Expected Potential Hazards:

-

Skin Corrosion/Irritation: Amines are often skin irritants or corrosives.

-

Serious Eye Damage/Irritation: Similar to skin effects, amines can cause significant eye damage.

-

Acute Oral Toxicity: While the exact toxicity is unknown, it should be handled as a potentially toxic substance.

-

Aquatic Toxicity: A related compound, (3RS)-N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]-propan-1-amine, is very toxic to aquatic life with long-lasting effects.[2]

Toxicological Data Summary (Data for specific compound not available)

| Test | Result | Related Compound |

| Acute Oral Toxicity (LD50) | ATE = 500 mg/kg bodyweight | (3RS)-N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]-propan-1-amine[2] |

Section 3: Experimental Protocols

For a comprehensive toxicological assessment, the following standard OECD guidelines should be followed.

Acute Oral Toxicity Testing (OECD Guidelines 420, 423, 425): These guidelines provide methods to assess the acute oral toxicity of a substance.[2] The protocols, such as the Fixed Dose Procedure (OECD 420), aim to determine a dose that causes evident toxicity without causing mortality, thereby reducing animal suffering.[3][4] The Acute Toxic Class Method (OECD 423) allows for the classification of a substance into toxicity categories based on the observation of mortality and clinical signs at specific dose levels.[5]

Skin Irritation/Corrosion Testing (OECD Guideline 439): This in vitro test method uses reconstructed human epidermis (RhE) to assess the potential of a chemical to cause skin irritation.[6][7][8][9][10] The test substance is applied to the RhE model, and cell viability is measured to determine the level of irritation. A reduction in viability below a certain threshold indicates that the substance is an irritant.[6][7][8][9][10]

Eye Irritation/Corrosion Testing (OECD Guideline 405): This guideline outlines the procedure for assessing acute eye irritation or corrosion.[11][12][13][14][15] The test substance is applied to the eye of an experimental animal, and the degree of irritation to the cornea, iris, and conjunctiva is evaluated at specific intervals.[11][12][13][14][15]

Flash Point Determination (ASTM D93): The flash point of a volatile material is the lowest temperature at which its vapors will ignite. The Pensky-Martens closed-cup test is a standard method for determining the flash point of flammable liquids.[16][17][18][19][20] A sample is heated in a closed cup, and an ignition source is introduced at regular intervals to determine the flash point.[16][17][18][19][20]

Section 4: Safe Handling and Emergency Procedures

Given the potential hazards, a stringent set of safety protocols should be in place when handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Section 5: Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.

References

- 1. 101488-60-2 | this compound - Moldb [moldb.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. dermatest.com [dermatest.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. precisionlubrication.com [precisionlubrication.com]

- 17. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 18. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 19. scribd.com [scribd.com]

- 20. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

Methodological & Application

Synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine, a valuable building block in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the formation of the nitrile precursor, 3-(4-(trifluoromethyl)phenyl)propanenitrile, followed by its reduction to the target primary amine.

Data Presentation

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield | Purity |

| 1 | Heck Reaction & Cyanation (Hypothetical) | 4-Bromotrifluorotoluene, Allyl cyanide | Palladium catalyst, Base | Acetonitrile | 70-85% | >95% |

| 2 | Nitrile Reduction | 3-(4-(trifluoromethyl)phenyl)propanenitrile | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 85-95% | >98% |

Experimental Protocols

Step 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)propanenitrile

This protocol describes a potential synthetic route via a Heck-type reaction followed by cyanation.

Materials:

-

4-Bromotrifluorotoluene

-

Allyl cyanide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Acetonitrile (anhydrous)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromotrifluorotoluene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Flush the flask with nitrogen for 10 minutes.

-

Add anhydrous acetonitrile and triethylamine (2.0 eq).

-

Add allyl cyanide (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst and wash the solid with diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate.

-

Dissolve the crude intermediate in DMSO.

-

Add sodium cyanide (1.5 eq) portion-wise, ensuring the temperature does not exceed 30°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-(4-(trifluoromethyl)phenyl)propanenitrile as a colorless oil.

Characterization (Hypothetical ¹H NMR):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.62 (d, J = 8.0 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 2.98 (t, J = 7.2 Hz, 2H), 2.65 (t, J = 7.2 Hz, 2H).

Step 2: Reduction of 3-(4-(trifluoromethyl)phenyl)propanenitrile to this compound

This protocol details the reduction of the nitrile to the primary amine using lithium aluminum hydride.

Materials:

-

3-(4-(trifluoromethyl)phenyl)propanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 3-(4-(trifluoromethyl)phenyl)propanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0°C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M NaOH solution, and then again water.

-

Filter the resulting white precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude amine by vacuum distillation to obtain this compound as a colorless oil.

Characterization (Hypothetical ¹H and ¹³C NMR):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 2.78 (t, J = 7.6 Hz, 2H), 2.70 (t, J = 7.2 Hz, 2H), 1.85 (quint, J = 7.4 Hz, 2H), 1.35 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 145.5, 128.8, 128.2 (q, J = 32.3 Hz), 125.4 (q, J = 3.8 Hz), 124.4 (q, J = 272.0 Hz), 41.8, 34.0, 31.5.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of synthetic steps.

Application Notes and Protocols for the Reductive Amination Synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-(trifluoromethyl)phenyl)propan-1-amine, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The primary synthetic route detailed is the reductive amination of 3-(4-(trifluoromethyl)phenyl)propanal. This one-pot reaction offers an efficient pathway to the desired primary amine. Protocols utilizing two common reducing agents, sodium borohydride and sodium cyanoborohydride, are presented, allowing for flexibility based on laboratory resources and substrate compatibility.

Introduction

Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its versatility and efficiency in forming carbon-nitrogen bonds.[1] This method typically involves the reaction of a carbonyl compound with an amine or ammonia to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2] This approach is often preferred over direct alkylation of ammonia, as it minimizes the formation of over-alkylated byproducts.[1] The synthesis of this compound (Molecular Formula: C₁₀H₁₂F₃N, Molecular Weight: 203.20 g/mol ) is of significant interest due to the presence of the trifluoromethylphenyl moiety, a common feature in many pharmaceutical agents.[3]

Chemical Reaction Scheme

The general reaction scheme for the reductive amination of 3-(4-(trifluoromethyl)phenyl)propanal to this compound is depicted below. The reaction proceeds by the formation of an intermediate imine from the aldehyde and ammonia, which is then reduced by a suitable hydride agent.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary protocols are presented, offering flexibility in the choice of reducing agent. Protocol A utilizes sodium borohydride, a readily available and cost-effective reagent. Protocol B employs sodium cyanoborohydride, a milder reducing agent that is particularly effective for reductive aminations.[4]

Materials and Equipment

| Material/Equipment |

| 3-(4-(trifluoromethyl)phenyl)propanal |

| Ammonia solution (e.g., 7N in Methanol) |

| Sodium borohydride (NaBH₄) |

| Sodium cyanoborohydride (NaBH₃CN) |

| Methanol (anhydrous) |

| Dichloromethane (DCM) |

| Saturated aqueous sodium bicarbonate |

| Brine |

| Anhydrous magnesium sulfate (MgSO₄) |

| Round-bottom flask |

| Magnetic stirrer and stir bar |

| Ice bath |

| Separatory funnel |

| Rotary evaporator |

| Silica gel for column chromatography |

Protocol A: Reductive Amination using Sodium Borohydride

This protocol is adapted from general procedures for the reductive amination of aldehydes.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-(trifluoromethyl)phenyl)propanal (1.0 eq) in anhydrous methanol (0.2 M).

-

Ammonia Addition: To the stirred solution, add a solution of ammonia in methanol (7N, 5.0-10.0 eq) at room temperature. Stir the mixture for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane and water to the residue and transfer to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol B: Reductive Amination using Sodium Cyanoborohydride

This protocol is based on established methods for selective reductive amination.[4]

-

Reaction Setup: In a round-bottom flask, dissolve 3-(4-(trifluoromethyl)phenyl)propanal (1.0 eq) and a solution of ammonia in methanol (7N, 5.0-10.0 eq) in anhydrous methanol (0.2 M).

-

pH Adjustment (Optional but Recommended): If necessary, adjust the pH of the solution to 6-7 by the addition of a small amount of acetic acid.

-

Reducing Agent Addition: Add sodium cyanoborohydride (1.2 - 1.5 eq) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Carefully add saturated aqueous sodium bicarbonate to quench the reaction.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: After filtration, concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the key reagents and expected outcomes for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

| Parameter | Protocol A (NaBH₄) | Protocol B (NaBH₃CN) |

| Starting Aldehyde | 3-(4-(trifluoromethyl)phenyl)propanal | 3-(4-(trifluoromethyl)phenyl)propanal |

| Amine Source | Ammonia (in Methanol) | Ammonia (in Methanol) |

| Reducing Agent | Sodium Borohydride | Sodium Cyanoborohydride |

| Solvent | Methanol | Methanol |

| Typical Molar Ratio | Aldehyde:Ammonia:NaBH₄ (1 : 5-10 : 1.5-2) | Aldehyde:Ammonia:NaBH₃CN (1 : 5-10 : 1.2-1.5) |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Reaction Time | 4 - 8 hours | 12 - 24 hours |

| Purity (Post-Chromatography) | >95% | >95% |

Workflow and Logic Diagrams

Synthetic Workflow

The overall workflow for the synthesis and purification of the target compound is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

Decision Logic for Protocol Selection

The choice between Protocol A and Protocol B may depend on several factors.

Caption: Decision tree for selecting the appropriate reductive amination protocol.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR and ¹³C NMR: To confirm the structure of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Sodium borohydride and sodium cyanoborohydride are toxic and should be handled with care. Sodium cyanoborohydride can release hydrogen cyanide gas upon contact with acid.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction with sodium borohydride can generate hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.

References

Application Notes and Protocols for the Synthesis of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-(4-(trifluoromethyl)phenyl)propan-1-amine from its alcohol precursor, 3-(4-(trifluoromethyl)phenyl)propan-1-ol. This valuable amine is a key building block in the development of various pharmaceutical agents. The following sections detail two common and effective synthetic strategies: a direct conversion using a Mitsunobu-Gabriel synthesis and a two-step approach involving oxidation followed by reductive amination.

Introduction

The conversion of alcohols to primary amines is a fundamental transformation in organic synthesis, particularly in the construction of pharmacologically active molecules. The trifluoromethylphenylpropylamine scaffold is of significant interest due to the unique properties imparted by the trifluoromethyl group, such as increased metabolic stability and bioavailability. This document outlines two reliable methods to access this compound from its readily available alcohol precursor.

Synthetic Strategies

Two primary routes for the preparation of this compound from 3-(4-(trifluoromethyl)phenyl)propan-1-ol are presented:

-

Mitsunobu-Gabriel Synthesis: A direct, one-pot conversion of the alcohol to a phthalimide-protected amine, followed by deprotection.

-

Oxidation and Reductive Amination: A two-step sequence involving the oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination to the primary amine.

The selection of the appropriate method may depend on factors such as substrate compatibility, availability of reagents, and desired scale of the reaction.

Protocol 1: Mitsunobu-Gabriel Synthesis

This protocol combines the Mitsunobu reaction for the activation of the alcohol and the Gabriel synthesis for the introduction of the amine functionality in a sequential one-pot procedure, followed by a separate deprotection step. The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including the phthalimide group, using triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[1][2]. The reaction proceeds with an inversion of stereochemistry at the alcohol carbon[1]. The subsequent hydrazinolysis cleaves the phthalimide group to yield the desired primary amine[3][4].

Experimental Protocol

Step 1: Synthesis of N-(3-(4-(Trifluoromethyl)phenyl)propyl)phthalimide

-

To a solution of 3-(4-(trifluoromethyl)phenyl)propan-1-ol (1.0 equiv.) and phthalimide (1.2 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M), add triphenylphosphine (1.2 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(3-(4-(trifluoromethyl)phenyl)propyl)phthalimide.

Step 2: Synthesis of this compound

-

Dissolve the N-(3-(4-(trifluoromethyl)phenyl)propyl)phthalimide (1.0 equiv.) in methanol (0.2 M).

-

Add hydrazine hydrate (10 equiv.) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.

-

Filter the mixture and wash the solid with cold methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or by salt formation and recrystallization.

Data Presentation

| Reagent/Parameter | Molar Equivalents (Step 1) | Molar Equivalents (Step 2) |

| 3-(4-(Trifluoromethyl)phenyl)propan-1-ol | 1.0 | - |

| Phthalimide | 1.2 | - |

| Triphenylphosphine | 1.2 | - |

| DIAD | 1.2 | - |

| N-(3-(4-(Trifluoromethyl)phenyl)propyl)phthalimide | - | 1.0 |

| Hydrazine Hydrate | - | 10 |

| Typical Yield | - | >70% (over two steps) |

Note: Yields are representative and can vary based on reaction scale and optimization.

Workflow Diagram

Protocol 2: Oxidation and Reductive Amination

This two-step protocol first involves the oxidation of the primary alcohol to the corresponding aldehyde, followed by the reductive amination of the aldehyde to the primary amine. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid[5][6][7]. The subsequent reductive amination can be achieved using an ammonia source, such as ammonium acetate, and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄)[8][9][10].

Experimental Protocol

Step 1: Oxidation to 3-(4-(Trifluoromethyl)phenyl)propanal

-

To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equiv.) in anhydrous dichloromethane (DCM, 0.2 M), add a solution of 3-(4-(trifluoromethyl)phenyl)propan-1-ol (1.0 equiv.) in DCM.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(4-(trifluoromethyl)phenyl)propanal, which can often be used in the next step without further purification.

Step 2: Reductive Amination to this compound

-

Dissolve the crude 3-(4-(trifluoromethyl)phenyl)propanal (1.0 equiv.) in methanol (0.2 M).

-

Add ammonium acetate (10 equiv.) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium borohydride (1.5 equiv.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation or column chromatography.

Data Presentation

| Reagent/Parameter | Molar Equivalents (Step 1) | Molar Equivalents (Step 2) |

| 3-(4-(Trifluoromethyl)phenyl)propan-1-ol | 1.0 | - |

| PCC | 1.5 | - |

| 3-(4-(Trifluoromethyl)phenyl)propanal | - | 1.0 |

| Ammonium Acetate | - | 10 |

| Sodium Borohydride | - | 1.5 |

| Typical Yield | >85% (for oxidation) | >75% (for reductive amination) |

Note: Yields are representative and can vary based on reaction scale and optimization.

Workflow Diagram

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Azodicarboxylates (DEAD, DIAD) are potentially explosive and should be handled with care[11].

-

PCC is a toxic and carcinogenic chromium (VI) compound; handle with appropriate caution and dispose of waste properly.

-

Hydrazine hydrate is toxic and corrosive.

-

Sodium borohydride and sodium cyanoborohydride react with water and acids to produce flammable hydrogen gas. Sodium cyanoborohydride can release toxic hydrogen cyanide gas under acidic conditions[8]. Handle with care and quench reactions cautiously.

References

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. orgosolver.com [orgosolver.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organicreactions.org [organicreactions.org]

- 11. organic-synthesis.com [organic-synthesis.com]

Pharmaceutical Intermediate Application Notes: 3-(4-(Trifluoromethyl)phenyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-(Trifluoromethyl)phenyl)propan-1-amine is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethylphenyl moiety is a common feature in many modern drugs, contributing to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile intermediate.

Core Applications

The primary application of this compound is as a precursor in the synthesis of active pharmaceutical ingredients (APIs). The most notable example is its role in the manufacturing of selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and other mood disorders.

Key Pharmaceutical Applications:

-

Precursor to Fluoxetine Analogs: This intermediate is structurally very similar to precursors of Fluoxetine (Prozac). The synthesis of Fluoxetine and its derivatives often involves the N-methylation and subsequent phenoxylation of a 3-phenylpropan-1-amine backbone.

-

Building Block for Novel Bioactive Molecules: The trifluoromethylphenyl group is a valuable pharmacophore. This intermediate can be used as a starting material for the synthesis of a wide range of novel chemical entities with potential therapeutic activities, including but not limited to neurological, anti-inflammatory, and anti-infective agents.

-

Impurity Reference Standard: In the synthesis of other pharmaceuticals, such as Cinacalcet, this compound or its derivatives may be formed as impurities. Therefore, it serves as a crucial reference standard for quality control and purity analysis of the final drug product.

Synthesis Protocols

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding nitrile, 3-(4-(trifluoromethyl)phenyl)propanenitrile. Two primary methods for this reduction are catalytic hydrogenation and chemical reduction with metal hydrides.

Method 1: Catalytic Hydrogenation using Raney® Nickel

This method involves the reduction of the nitrile functionality using hydrogen gas in the presence of a Raney® Nickel catalyst. It is a widely used industrial process known for its efficiency and cost-effectiveness.

Experimental Protocol:

-

Preparation: In a high-pressure hydrogenation vessel, add 3-(4-(trifluoromethyl)phenyl)propanenitrile (1 equivalent).

-

Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add Raney® Nickel (typically 5-10% by weight of the nitrile), suspended in a suitable solvent such as ethanol or methanol.

-

Reaction Setup: Seal the vessel and purge it several times with hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to a temperature of 50-80°C.

-

Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Method 2: Chemical Reduction using Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines in high yields. This method is well-suited for laboratory-scale synthesis.

Experimental Protocol:

-

LAH Suspension: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LAH) (typically 1.5-2.0 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Nitrile Addition: Dissolve 3-(4-(trifluoromethyl)phenyl)propanenitrile (1 equivalent) in the same dry solvent and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux for a specified time (typically 2-4 hours), monitoring the reaction by TLC.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL) for every x grams of LAH used to quench the excess reagent.[1]

-

Work-up: Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with the ethereal solvent.

-

Purification: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by vacuum distillation.

Data Presentation

| Synthesis Method | Key Reagents | Typical Yield (%) | Purity (%) | Reference |

| Catalytic Hydrogenation | 3-(4-(trifluoromethyl)phenyl)propanenitrile, H₂, Raney® Ni | 70-90 | >95 | General Method |

| Chemical Reduction | 3-(4-(trifluoromethyl)phenyl)propanenitrile, LiAlH₄ | 80-95 | >98 | General Method |

Note: Yields and purity are dependent on reaction scale, purity of starting materials, and optimization of reaction conditions.

Visualizations

Synthetic Pathway

Caption: General synthetic routes to this compound.

Experimental Workflow: LAH Reduction

Caption: Step-by-step workflow for the LAH reduction of the corresponding nitrile.

Application in SSRI Synthesis (Conceptual Pathway)

Caption: Conceptual pathway for the utilization in the synthesis of SSRI analogs.

References

Application Notes and Protocols: The Use of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine in Structure-Activity Relationship (SAR) Studies for Novel Serotonin Reuptake Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-phenylpropan-1-amine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The strategic introduction of a trifluoromethyl group at the 4-position of the phenyl ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document outlines the application of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine as a foundational scaffold in Structure-Activity Relationship (SAR) studies aimed at the discovery of novel and selective serotonin reuptake inhibitors (SSRIs). SSRIs are a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other related central nervous system (CNS) conditions by modulating serotonergic neurotransmission.

This guide provides a comprehensive overview of the SAR, detailed experimental protocols for the synthesis of derivatives and their biological evaluation, and a visualization of the relevant signaling pathway.

Structure-Activity Relationship (SAR) Summary

The SAR studies on the this compound scaffold reveal several key trends for optimizing potency and selectivity for the serotonin transporter (SERT).

-

N-Alkylation: Mono-methylation of the primary amine generally improves SERT inhibitory potency compared to the unsubstituted parent compound. However, increasing the steric bulk of the N-alkyl group, such as with ethyl or isopropyl substituents, tends to decrease activity. This suggests a specific spatial constraint within the amine binding pocket of SERT.

-

Phenyl Ring Substitution: The 4-(trifluoromethyl)phenyl group is a key pharmacophoric feature. The electron-withdrawing nature of the trifluoromethyl group contributes favorably to the binding affinity. Moving the trifluoromethyl group to the 2- or 3-position often results in a significant loss of potency.

-

Propyl Linker: The three-carbon (propyl) linker between the phenyl ring and the amine is optimal. Shortening or lengthening this chain typically leads to a substantial decrease in inhibitory activity, indicating the importance of the distance between the aromatic ring and the nitrogen atom for proper orientation within the transporter binding site.

Data Presentation

The following table summarizes the in vitro potency of a series of this compound derivatives against the human serotonin transporter (hSERT), dopamine transporter (hDAT), and norepinephrine transporter (hNET). The data highlights key structural modifications and their impact on inhibitory activity and selectivity.

| Compound ID | R1 (N-substitution) | R2 (Phenyl Ring Substitution) | hSERT IC50 (nM) | hDAT IC50 (nM) | hNET IC50 (nM) | Selectivity (DAT/SERT) | Selectivity (NET/SERT) |

| 1 | -H | 4-CF3 | 120 | >10,000 | 1500 | >83 | 12.5 |

| 2a | -CH3 | 4-CF3 | 65 | >10,000 | 1200 | >153 | 18.5 |

| 2b | -CH2CH3 | 4-CF3 | 88 | >10,000 | 1450 | >113 | 16.5 |

| 2c | -CH(CH3)2 | 4-CF3 | 150 | >10,000 | 1800 | >66 | 12.0 |

| 3 | -CH3 | 3-CF3 | 550 | >10,000 | 2500 | >18 | 4.5 |

| 4 | -CH3 | 2-CF3 | 800 | >10,000 | 3200 | >12 | 4.0 |

Mandatory Visualization

Caption: Experimental workflow for SAR studies.

Caption: Mechanism of SSRI action at the synapse.

Experimental Protocols

General Protocol for the Synthesis of N-Alkyl-3-(4-(trifluoromethyl)phenyl)propan-1-amine Derivatives (e.g., Compound 2a)

This protocol describes the reductive amination for the synthesis of N-methylated analogs.

Materials:

-

3-(4-(Trifluoromethyl)phenyl)propanal

-

Methylamine solution (e.g., 40% in water or 2.0 M in THF)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 3-(4-(trifluoromethyl)phenyl)propanal (1.0 eq) in DCM (0.2 M), add methylamine solution (1.2 eq) followed by acetic acid (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-methyl-3-(4-(trifluoromethyl)phenyl)propan-1-amine (Compound 2a).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for in vitro Serotonin Transporter (SERT) Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the IC50 values of test compounds against the human serotonin transporter.

Materials:

-

HEK293 cells stably expressing hSERT (or other suitable cell line)

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Fluorescent substrate for SERT (e.g., ASP+)

-

Test compounds dissolved in DMSO

-

Reference SSRI (e.g., Fluoxetine)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed the hSERT-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the reference SSRI in the assay buffer. The final DMSO concentration in the well should be kept below 0.5%.

-

Assay Execution: a. On the day of the assay, remove the culture medium from the wells and wash the cell monolayer twice with pre-warmed assay buffer. b. Add 100 µL of the diluted test compounds or reference inhibitor to the appropriate wells. Include wells with buffer and DMSO only as controls (for maximum and minimum signal, respectively). c. Incubate the plate at 37°C for 15-30 minutes. d. Add 100 µL of the fluorescent substrate (e.g., ASP+) at a final concentration equal to its Km for SERT. e. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/590 nm for ASP+) every minute for 30-60 minutes using a fluorescence plate reader.

-

Data Analysis: a. Determine the rate of substrate uptake (slope of the fluorescence intensity versus time). b. Normalize the data, setting the uptake rate in the absence of inhibitor to 100% and in the presence of a saturating concentration of a known inhibitor to 0%. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

-

Selectivity Assays: Repeat the protocol using cell lines expressing hDAT and hNET to determine the IC50 values for the dopamine and norepinephrine transporters, respectively, and to calculate selectivity ratios.

Application Notes and Protocols for the Biological Screening of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological screening of 3-(4-(Trifluoromethyl)phenyl)propan-1-amine analogs, a chemical scaffold with potential applications in the development of novel therapeutics targeting monoamine transporters. The information presented herein is intended to guide researchers in the evaluation of these compounds for their effects on key biological targets, including serotonin and norepinephrine reuptake, as well as their potential for off-target effects such as cytotoxicity.

Introduction